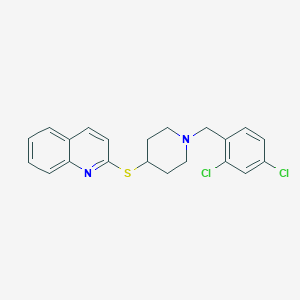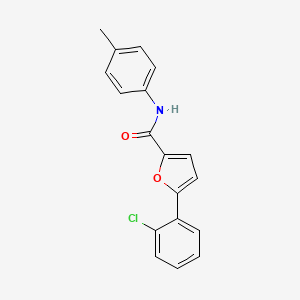
N-(2-Hydroxybenzylidene)-2-iodoaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Hydroxybenzylidene)-2-iodoaniline: is a Schiff base compound formed by the condensation of 2-iodoaniline and salicylaldehyde. Schiff bases are known for their wide range of applications due to their ability to form stable complexes with metal ions. This particular compound is of interest in various fields such as coordination chemistry, medicinal chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxybenzylidene)-2-iodoaniline typically involves the condensation reaction between 2-iodoaniline and salicylaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated for several hours until the reaction is complete, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-Hydroxybenzylidene)-2-iodoaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(2-Hydroxybenzylidene)-2-iodoaniline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug design due to its ability to form stable complexes with metal ions.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of N-(2-Hydroxybenzylidene)-2-iodoaniline largely depends on its ability to form complexes with metal ions. These complexes can interact with biological molecules, leading to various effects such as enzyme inhibition or DNA binding. The specific pathways and molecular targets can vary based on the metal ion and the biological context.
Vergleich Mit ähnlichen Verbindungen
- N-(2-Hydroxybenzylidene)-2,6-di-isopropylaniline
- N-(2-Hydroxybenzylidene)-3,5-di-tert-butylaniline
- N-(2-Hydroxybenzylidene)-4-chloroaniline
Comparison: N-(2-Hydroxybenzylidene)-2-iodoaniline is unique due to the presence of the iodine atom, which can influence its reactivity and the types of complexes it forms. The iodine atom can also be a site for further functionalization, making this compound versatile for various applications.
Eigenschaften
CAS-Nummer |
16977-69-8 |
|---|---|
Molekularformel |
C13H10INO |
Molekulargewicht |
323.13 g/mol |
IUPAC-Name |
2-[(2-iodophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H10INO/c14-11-6-2-3-7-12(11)15-9-10-5-1-4-8-13(10)16/h1-9,16H |
InChI-Schlüssel |
WSJDEXMBMDWHMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NC2=CC=CC=C2I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



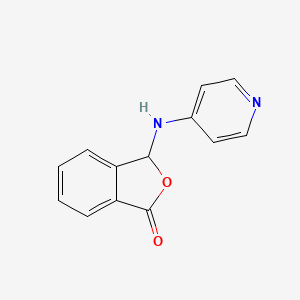

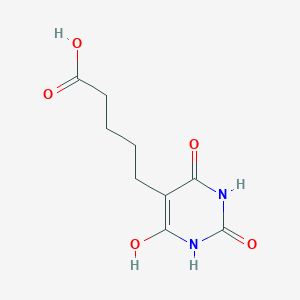
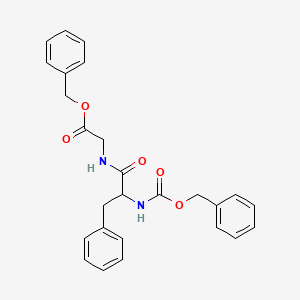


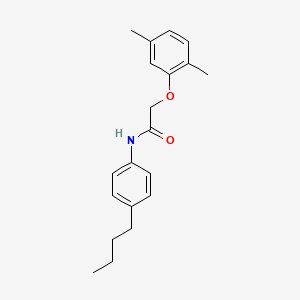
![Ethyl [2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]carbamate](/img/structure/B11948747.png)
